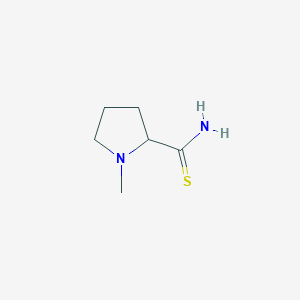

1-Methylpyrrolidine-2-carbothioamide

Beschreibung

1-Methylpyrrolidine-2-carbothioamide is a heterocyclic thioamide derivative characterized by a pyrrolidine ring substituted with a methyl group at the nitrogen atom and a carbothioamide (-C(S)NH₂) group at the 2-position. While the provided evidence focuses on structurally related compounds (e.g., N-methylpyrrolidine-1-carbothioamide and N-phenylpyrrolidine-1-carbothioamide), the positional isomerism (carbothioamide at the 1- vs. 2-position) introduces distinct conformational and electronic properties. Thioamides, in general, exhibit unique reactivity due to the thione-thiol tautomerism and strong hydrogen-bonding capabilities, making them valuable in coordination chemistry, catalysis, and medicinal applications .

Eigenschaften

Molekularformel |

C6H12N2S |

|---|---|

Molekulargewicht |

144.24 g/mol |

IUPAC-Name |

1-methylpyrrolidine-2-carbothioamide |

InChI |

InChI=1S/C6H12N2S/c1-8-4-2-3-5(8)6(7)9/h5H,2-4H2,1H3,(H2,7,9) |

InChI-Schlüssel |

BHERORJBGIWQOL-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCCC1C(=S)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylpyrrolidine-2-carbothioamide typically involves the reaction of 1-methylpyrrolidine with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:

Starting Materials: 1-Methylpyrrolidine and thiocarbamoyl chloride.

Reaction Conditions: The reaction is conducted in an anhydrous solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of 1-Methylpyrrolidine-2-carbothioamide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methylpyrrolidine-2-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbothioamide group to an amine using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbothioamide group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted carbothioamides.

Wissenschaftliche Forschungsanwendungen

1-Methylpyrrolidine-2-carbothioamide has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Methylpyrrolidine-2-carbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is facilitated by the carbothioamide group, which can undergo nucleophilic attack .

Molecular Targets and Pathways:

Enzymes: The compound can inhibit enzymes involved in metabolic pathways, affecting cellular processes.

Proteins: It can bind to proteins, altering their structure and function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Observations :

- Positional Isomerism : The carbothioamide group at the 2-position (target compound) versus the 1-position (evidence compounds) significantly affects molecular geometry. For N-methylpyrrolidine-1-carbothioamide, planar moieties and dihedral angles of ~5.9° between thioamide and pyrrolidine groups enable one-dimensional polymeric chains via N–H⋯S hydrogen bonds . The 2-carbothioamide isomer likely exhibits different torsional strain and intermolecular interactions.

Hydrogen-Bonding and Crystal Packing

Research Findings and Implications

Notes

- Positional Isomerism : The absence of direct structural data for 1-methylpyrrolidine-2-carbothioamide necessitates theoretical modeling to predict its properties.

- Limitations : The evidence focuses on 1-carbothioamides; further experimental studies on 2-carbothioamides are required for conclusive comparisons.

This analysis underscores the critical role of substituent position and electronic effects in defining the physicochemical behavior of pyrrolidine-thioamide derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.